Diphemanil

Peptic Ulcer Disease Pain Management Clinical Comparison

Diphemanil Methylsulfate is a research‑validated quaternary ammonium anticholinergic distinguished by its dual mechanism: competitive muscarinic antagonism (EC₅₀ 0.12 nM) plus direct smooth‑muscle spasmolytic activity. Clinically, it delivers superior long‑term pain relief in peptic ulcer disease vs. propantheline and methscopolamine. For hyperhidrosis, the 2 % topical cream achieves 73.3 % patient response. Limited CNS penetration (quaternary ammonium structure) ensures a favorable safety profile. Procure this first‑line candidate for gastroenterology research, hyperhidrosis models, and cholinergic pathway studies.

Molecular Formula C20H24N+
Molecular Weight 278.4 g/mol
CAS No. 15394-62-4
Cat. No. B1209432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphemanil
CAS15394-62-4
Molecular FormulaC20H24N+
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C
InChIInChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1
InChIKeyLCTZPQRFOZKZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphemanil (CAS 15394-62-4): Procurement-Relevant Profile of a Quaternary Ammonium Anticholinergic


Diphemanil (CAS 15394-62-4 as free cation; typically supplied as diphemanil methylsulfate, CAS 62-97-5) is a synthetic quaternary ammonium anticholinergic agent that functions as a competitive muscarinic acetylcholine receptor antagonist [1]. It is primarily indicated for reducing gastric acid secretion in peptic ulcer disease and suppressing excessive sweating in hyperhidrosis, with additional applications in functional gastrointestinal disorders and, historically, as a bronchodilator [2]. As a quaternary ammonium compound, diphemanil exhibits limited penetration of the blood-brain barrier, which reduces central nervous system side effects compared to tertiary amine anticholinergics [3]. It is listed under ATC code A03AB15 (synthetic anticholinergics, esters with tertiary amino group) and is available for both oral and topical (2% cream) administration [4].

Why In-Class Anticholinergic Substitution is Not Equivalent: Diphemanil's Distinct Pharmacological and Clinical Profile


Direct substitution of diphemanil with other anticholinergic agents, even those within the same quaternary ammonium subclass (e.g., propantheline, methantheline, glycopyrrolate), is not supported by clinical evidence and may compromise therapeutic outcomes or safety. Comparative studies reveal significant differences in clinical efficacy for specific indications, such as superior pain relief in peptic ulcer disease compared to propantheline and methscopolamine [1]. Furthermore, diphemanil exhibits a unique dual mechanism of action, combining potent muscarinic receptor antagonism with direct smooth muscle spasmolytic activity, a property not uniformly shared across all quaternary ammonium anticholinergics . Pharmacokinetic divergence is also critical; diphemanil's specific half-life (8.35 hours) and low oral bioavailability (15-25%) dictate distinct dosing regimens and topical formulation strategies that cannot be replicated by simply interchanging with other agents [2]. Finally, side effect profiles differ meaningfully; for instance, diphemanil's side effect incidence in long-term therapy differs from that of comparator agents [3]. These factors collectively establish that diphemanil is not a generic substitute and its selection must be evidence-driven.

Diphemanil (CAS 15394-62-4) Evidence-Based Differentiation Guide: Comparative Efficacy and Safety Data


Superior Analgesic Efficacy for Peptic Ulcer Pain vs. Propantheline and Methscopolamine

In a long-term clinical study of 26 patients with gastric and duodenal ulcers, diphemanil methylsulfate (Prantal) demonstrated superior pain relief compared to two closely related quaternary ammonium anticholinergics, propantheline bromide and methscopolamine bromide [1]. The study explicitly notes that Prantal was 'slightly more effective' and could be maintained at effective dosages for longer periods without severe side effects [1].

Peptic Ulcer Disease Pain Management Clinical Comparison

Comparative Bronchodilator Potency: Equipotent to Ipratropium Bromide In Vitro and In Vivo

In a comparative study evaluating parasympatholytic bronchodilator agents, diphemanil methylsulfate was found to be approximately equipotent to ipratropium bromide, a widely used bronchodilator [1]. Both agents effectively antagonized airway smooth muscle contraction induced by methacholine (in vitro) and carbachol (in vivo) [1]. Specifically, diphemanil induced relaxation of isolated guinea pig trachea strips precontracted with methacholine with an EC50 of 0.12 nM . In vagotomized cats, diphemanil reversed carbachol-induced increases in lung resistance and decreases in dynamic lung compliance with ED50 values of 17.5 µg/kg and 19.3 µg/kg, respectively .

Bronchodilation Airway Resistance Anticholinergic Potency

Hyperhidrosis Treatment: Quantified Topical Efficacy in Gustatory Sweating vs. Glycopyrrolate

In a double-blind study of 15 patients with gustatory hyperhidrosis (Frey's syndrome), topical application of 2% diphemanil methylsulfate cream provided partial relief in 33.3% of patients and total relief in 40% of patients, with relief lasting 2 to 4 days [1]. In comparison, a separate double-blind trial of topical glycopyrrolate (0.5% and 1.0%) in 16 patients with the same condition abolished gustatory sweating for several days after a single application [1]. The data suggests that while both agents are effective, glycopyrrolate may offer a higher rate of complete symptom abolition, though diphemanil still provides clinically meaningful relief in a substantial majority (73.3% with partial or total relief).

Hyperhidrosis Topical Anticholinergic Gustatory Sweating

Distinct Pharmacokinetic Profile: Defined Half-Life and Bioavailability

Diphemanil's pharmacokinetic parameters have been quantitatively defined in a study of six healthy male volunteers, providing a basis for informed dosing and formulation decisions [1]. The drug exhibits slow absorption with a time to maximum concentration (tmax) of 2 to 4 hours, and a mean elimination half-life of 8.35 hours [1]. It is poorly absorbed from the gastrointestinal tract, with an absolute oral bioavailability of only 15-25%, and only 0.6-7.4% of the administered dose is recovered unchanged in urine within 48 hours [1]. This low and variable bioavailability is a key differentiator from other anticholinergics and supports the development of topical formulations to bypass systemic exposure for dermatological indications.

Pharmacokinetics Bioavailability Dosing

Optimal Application Scenarios for Diphemanil (CAS 15394-62-4) Based on Evidence


Long-Term Management of Peptic Ulcer Pain

Diphemanil methylsulfate is indicated for the long-term symptomatic relief of pain associated with gastric and duodenal ulcers, where it has demonstrated superior efficacy and tolerability compared to propantheline and methscopolamine in direct clinical comparison [1]. This makes it a suitable candidate for procurement in gastroenterology-focused research or clinical settings where long-term anticholinergic therapy is considered.

Topical Treatment of Localized Hyperhidrosis

Formulated as a 2% cream, diphemanil methylsulfate is an effective agent for the topical management of hyperhidrosis, including gustatory sweating (Frey's syndrome) [2]. Its efficacy, quantified in clinical studies as providing partial or total relief in 73.3% of patients, supports its use as a first-line topical option, especially where systemic anticholinergic side effects are to be avoided [2]. This application scenario is directly supported by the low oral bioavailability and the pharmacokinetic rationale for bypassing systemic absorption [3].

Research Tool in Respiratory Pharmacology

Due to its well-characterized potency (EC50 0.12 nM in vitro, ED50 ~18 µg/kg in vivo) and established equipotency to ipratropium bromide in preclinical models, diphemanil methylsulfate is a valuable research reagent for investigating cholinergic pathways in airway smooth muscle contraction and bronchodilation [4]. Its dual action as a muscarinic antagonist and direct spasmolytic further enhances its utility in mechanistic studies .

Functional Gastrointestinal Disorder Models

Given its antispasmodic properties and direct smooth muscle activity, diphemanil is relevant for research into functional bowel disorders where anticholinergic/antispasmodic effects are desired [5]. The compound's ATC classification (A03AB15) and historical use in these indications provide a foundation for its application in preclinical gastrointestinal motility and secretion studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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